molecular formula C8H5N3O3 B1423959 6-Nitro-1H-benzoimidazole-2-carbaldehyde CAS No. 1260834-38-5

6-Nitro-1H-benzoimidazole-2-carbaldehyde

Cat. No. B1423959
CAS RN: 1260834-38-5
M. Wt: 191.14 g/mol
InChI Key: ULXDCWWSZPVUJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitro-1H-benzoimidazole-2-carbaldehyde is a chemical compound with the linear formula C8H5N3O3 . It has a molecular weight of 191.15 and is a brown-yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5N3O3/c12-4-8-9-6-2-1-5(11(13)14)3-7(6)10-8/h1-4H,(H,9,10) . This indicates the presence of a benzimidazole core structure with nitro and aldehyde functional groups attached.


Physical And Chemical Properties Analysis

This compound is a brown-yellow solid . It has a molecular weight of 191.15 and its linear formula is C8H5N3O3 .

Scientific Research Applications

Tautomeric Crown-Containing Chemosensors for Metal Cations

Research by Dubonosov et al. (2008) explored the synthesis of crown-containing arylimines, including derivatives of 5-hydroxy-6-nitro-2,3-diphenylbenzo[b]furan-4-carbaldehydes, and their application as fluorescent chemosensors for Mg2+, Ca2+, and Ba2+ ions. These compounds exhibit changes in absorption and emission spectra upon complexation with metal ions, demonstrating their potential as diagnostic tools in chemical sensing and analysis Dubonosov et al., 2008.

Anticancer Properties

Horishny, Chaban, and Matiychuk (2021) studied the reaction of 1H-benzoimidazole-2-carbaldehyde with 4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids to create a library of compounds assessed for anticancer activity by the National Cancer Institute's Developmental Therapeutic Program. These compounds exhibited weak to medium anticancer activity against certain cancer cell lines, indicating the potential use of 6-Nitro-1H-benzoimidazole-2-carbaldehyde derivatives in cancer research Horishny et al., 2021.

Inhibition of Metal Dissolution

Kuznetsov and Podgornova (2006) examined the effects of 2-substituted 5(6)-nitrobenzoimidazoles on the dissolution of copper and zinc in phosphate electrolytes. Their study revealed that introducing a nitro group into benzoimidazole derivatives enhances their effectiveness in protecting copper from dissolution, suggesting applications in metal preservation and corrosion inhibition Kuznetsov & Podgornova, 2006.

Synthesis of Novel Anticancer Agents

Chazin et al. (2015) focused on synthesizing novel 6-hydroxy-benzo[d][1,3]oxathiol-2-one Schiff bases from nitro derivatives, including preliminary in vitro cytotoxicity evaluations against cancer cell lines. This research underscores the potential of this compound derivatives as scaffolds for developing new anticancer agents Chazin et al., 2015.

Synthesis of pH-sensitive Spin Probes

Kirilyuk et al. (2003) described the synthesis of new pH-sensitive spin probes starting from derivatives including 4,4-Dimethyl-4H-imidazole-5-carbaldehyde oxime 3-oxides, showcasing the versatility of nitro-substituted imidazole derivatives in developing tools for biological and chemical analysis Kirilyuk et al., 2003.

properties

IUPAC Name

6-nitro-1H-benzimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-4-8-9-6-2-1-5(11(13)14)3-7(6)10-8/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXDCWWSZPVUJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Nitro-1H-benzoimidazole-2-carbaldehyde
Reactant of Route 2
6-Nitro-1H-benzoimidazole-2-carbaldehyde
Reactant of Route 3
Reactant of Route 3
6-Nitro-1H-benzoimidazole-2-carbaldehyde
Reactant of Route 4
Reactant of Route 4
6-Nitro-1H-benzoimidazole-2-carbaldehyde
Reactant of Route 5
Reactant of Route 5
6-Nitro-1H-benzoimidazole-2-carbaldehyde
Reactant of Route 6
6-Nitro-1H-benzoimidazole-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.